

An In-depth Technical Guide to 4-(phenyldiazenyl)benzene-1,3-diamine

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Compound of Interest

Compound Name: *2,4-Diaminoazobenzene*

Cat. No.: *B1211170*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological implications of 4-(phenyldiazenyl)benzene-1,3-diamine. This document is intended to serve as a core resource for professionals in research, science, and drug development who are working with or have an interest in this compound.

Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical structure 4-(phenyldiazenyl)benzene-1,3-diamine is recognized by several names across various contexts and publications. A clear understanding of its nomenclature is crucial for accurate literature review and chemical sourcing.

IUPAC Name: 4-(phenyldiazenyl)benzene-1,3-diamine

This systematic name accurately describes the molecular structure, indicating a phenyl group attached to a diazene (-N=N-) bridge, which is in turn connected to a benzene ring at position 4, with two amine groups at positions 1 and 3 of the benzene ring.

Common Synonyms:

- Chrysoidine
- **2,4-Diaminoazobenzene**

- 4-(Phenylazo)-1,3-benzenediamine
- C.I. Solvent Orange 3
- Chrysoidine Y base
- Solvent Orange 3
- 4-[(E)-phenyldiazenyl]benzene-1,3-diamine

Physicochemical Properties

A summary of the key physicochemical properties of 4-(phenyldiazenyl)benzene-1,3-diamine is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₂ N ₄	[1][2]
Molar Mass	212.25 g/mol	[1][2]
Appearance	Red-brown powder or crystals	[3]
Melting Point	117–123 °C	[2][4]
Boiling Point (est.)	342.09 °C	[2][4]
Water Solubility	348.393 mg/L at 30 °C	[2]
CAS Number	495-54-5	[1][2][4]

Experimental Protocols: Synthesis

The synthesis of 4-(phenyldiazenyl)benzene-1,3-diamine (Chrysoidine) is a classic example of an azo coupling reaction. The process involves two primary stages: the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.

Materials and Reagents

- Aniline

- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- m-Phenylenediamine
- Sodium Acetate
- Ice

Step-by-Step Procedure

Step 1: Diazotization of Aniline

- Dissolve 5 g of aniline in 15 mL of concentrated HCl.
- Cool the mixture to 0–5 °C in an ice-salt bath.
- In a separate beaker, dissolve 7 g of NaNO₂ in 20 mL of cold water.
- Add the NaNO₂ solution dropwise to the cold aniline-HCl solution while maintaining the temperature below 5 °C.^[5]
- Continue stirring for 10 minutes to ensure the complete formation of the benzene diazonium chloride salt.^[5]

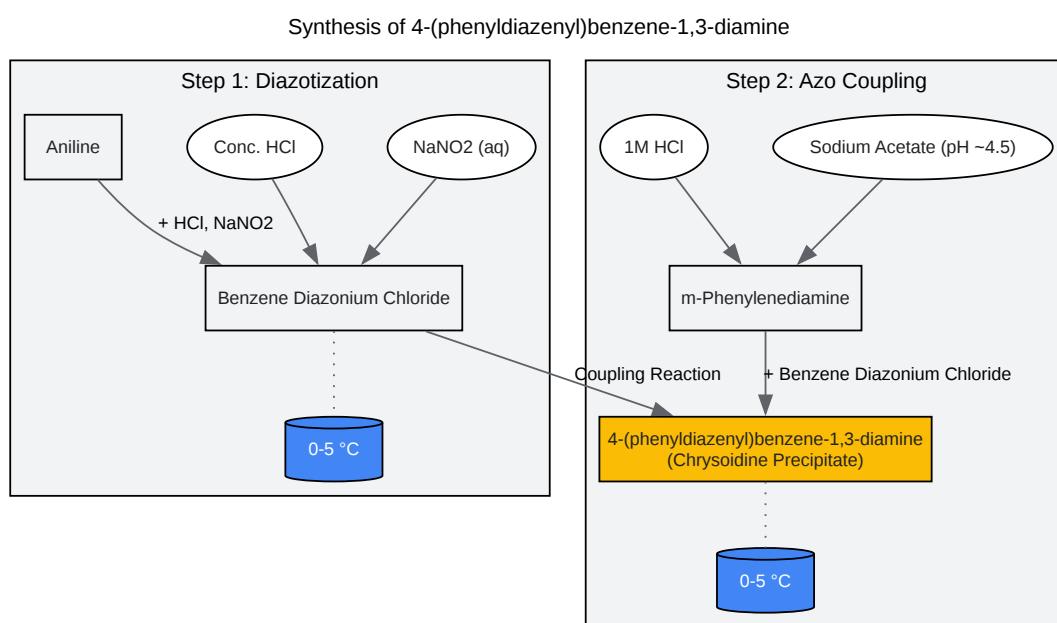
Step 2: Azo Coupling

- Dissolve 4 g of m-phenylenediamine in 25 mL of 1 M HCl and cool to 0–5 °C.
- Adjust the pH of the m-phenylenediamine solution to approximately 4.5 by adding solid sodium acetate (~2 g) with gentle stirring.
- Slowly add the cold diazonium salt solution from Step 1 to the m-phenylenediamine solution, ensuring the temperature remains between 0–5 °C.^[5]
- A yellow-orange precipitate of chrysoidine will form.^[5]

Step 3: Isolation and Purification

- Filter the precipitate under vacuum.
- Wash the crude product with cold water to remove any unreacted starting materials and salts.
- The product can be further purified by recrystallization from an appropriate solvent, such as ethanol.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 4-(phenyldiazenyl)benzene-1,3-diamine.

Biological Activity and Toxicological Profile

While primarily known as an industrial dye, 4-(phenyldiazenyl)benzene-1,3-diamine and its related azo compounds have been the subject of toxicological and biological studies.

Mechanism of Action in Biological Staining

As a cationic dye, Chrysoidine is attracted to negatively charged components within cells.[\[5\]](#) This property allows it to act as a biological stain, with a particular affinity for nucleic acids, enabling the visualization of cellular structures under a microscope.[\[5\]](#)

Metabolism and Carcinogenicity

The metabolism of 4-(phenyldiazenyl)benzene-1,3-diamine can lead to the formation of reactive intermediates. A potential metabolic pathway involves the generation of reactive nitrenium ions.[\[1\]](#) This process typically begins with the N-hydroxylation of the aromatic amines to form an N-hydroxylamine, which can then lead to the pro-carcinogenic nitrenium ions.[\[1\]](#) These highly reactive ions have the potential to covalently bind to DNA, which is a critical step in the initiation of carcinogenesis.[\[1\]](#) Due to this genotoxic mode of action, the compound is considered potentially carcinogenic with long-term exposure.[\[1\]](#)

Potential Endocrine Disruption

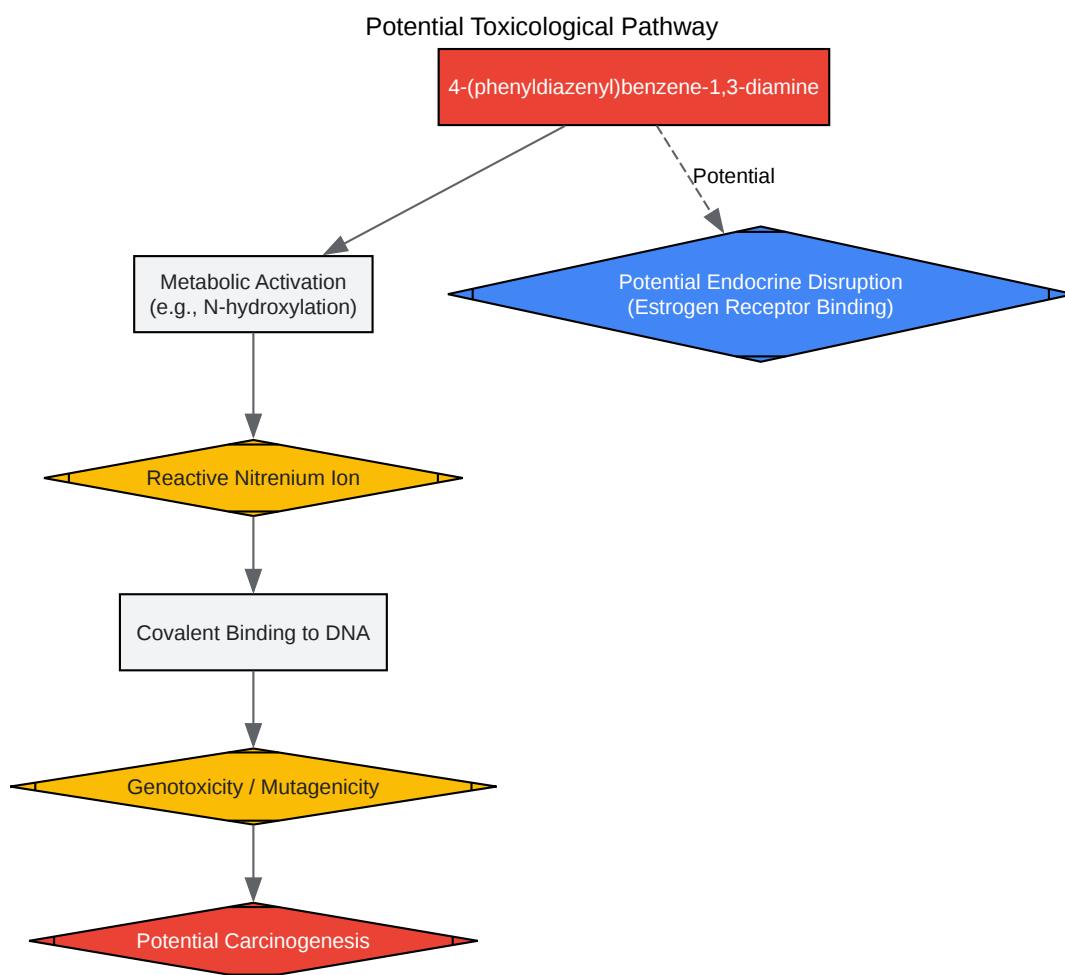
Some azo dyes have been investigated for their potential to act as endocrine disruptors.[\[6\]](#) The mechanism for some of these dyes involves competitive binding to the estrogen receptor, which can lead to anti-estrogenic activity.[\[6\]](#) While the specific endocrine-disrupting potential of 4-(phenyldiazenyl)benzene-1,3-diamine is not extensively detailed, it remains a relevant area of investigation for compounds of this class.

Toxicological Summary

- **Acute Toxicity:** The hydrochloride salt of the compound, Basic Orange 2, has shown low acute oral toxicity in rats ($LD_{50} > 2000$ mg/kg bw), with observed sublethal effects including nausea, vomiting, excitement, and muscle weakness.[\[1\]](#)
- **Irritation and Sensitization:** The compound and its salts are noted as potential skin and eye irritants and sensitizers.[\[1\]](#)

- Mutagenicity: A genotoxic mode of action cannot be excluded, and related phenylenediamine compounds have shown mutagenic activity in Ames tests.[1]

Logical Relationship Diagram for Potential Toxicity



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Caption: Logical relationships in the potential toxicological pathways.

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